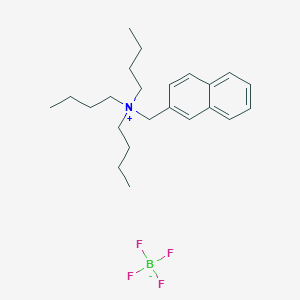
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate is a quaternary ammonium salt that features a naphthyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate typically involves the quaternization of N-(2-Naphthyl methyl)-N,N,N-tributyl amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: N-(2-Naphthyl methyl)-N,N,N-tributyl amine and tetrafluoroboric acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Procedure: The amine is dissolved in the solvent, and tetrafluoroboric acid is added dropwise with stirring. The reaction mixture is then allowed to stir for several hours to ensure complete quaternization.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different substituted ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as halides, thiolates, or alkoxides can be used in polar solvents like water or alcohols.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted ammonium salts, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be employed in the study of biological membranes and ion transport due to its ability to interact with lipid bilayers.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins or membranes, altering their function or activity. The naphthyl group can also participate in π-π interactions with aromatic residues, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- N-(2-Naphthyl methyl)-N,N,N-trimethyl ammonium chloride
- N-(2-Naphthyl methyl)-N,N,N-triethyl ammonium bromide
- N-(2-Naphthyl methyl)-N,N,N-tripropyl ammonium iodide
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate is unique due to its specific combination of a naphthyl group and a tributyl ammonium moiety. This structure imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and increased stability under various conditions. Additionally, the tetrafluoroborate anion contributes to the compound’s overall reactivity and compatibility with different reaction environments.
特性
CAS番号 |
205451-04-3 |
|---|---|
分子式 |
C23H36BF4N |
分子量 |
413.3 g/mol |
IUPAC名 |
tributyl(naphthalen-2-ylmethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C23H36N.BF4/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;2-1(3,4)5/h10-15,19H,4-9,16-18,20H2,1-3H3;/q+1;-1 |
InChIキー |
NBPDBAPZTSWBJD-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















